N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro-methoxyphenyl group, and a morpholin-4-ylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-bromophenol with 3-chloro-5-methoxybenzaldehyde to form an intermediate, which is then reacted with morpholine and acetic anhydride to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects . Additionally, its anticancer activity is thought to be mediated through the inhibition of key enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide can be compared to other similar compounds, such as:
4-(4-Bromophenyl)-thiazol-2-amine derivatives: These compounds also exhibit antimicrobial and anticancer activities, but their chemical structures and mechanisms of action differ.
N’-[(Z)-(4-Bromophenyl)methylene]-4-methoxybenzohydrazide: This compound shares some structural similarities but has distinct chemical properties and biological activities.
Properties
Molecular Formula |
C21H23BrClN3O4 |
---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C21H23BrClN3O4/c1-28-19-11-16(12-24-25-20(27)13-26-6-8-29-9-7-26)10-18(23)21(19)30-14-15-2-4-17(22)5-3-15/h2-5,10-12H,6-9,13-14H2,1H3,(H,25,27)/b24-12- |
InChI Key |
KVIOQIVHSSKTSW-MSXFZWOLSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC(=O)CN2CCOCC2)Cl)OCC3=CC=C(C=C3)Br |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CN2CCOCC2)Cl)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CN2CCOCC2)Cl)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.